Patent‑Restricted BEST1 Channel Functional Rescue vs. Biochanin A and Its Simple Ester Congeners
The US patent 2023/0149344 A1 explicitly claims Biochanin A diacetate as an especially preferred derivative for restoring BEST1-mediated anion transport in retinal pigment epithelium cells harboring disease-associated BEST1 mutations [1]. Within the patent family, Biochanin A diacetate is listed alongside structurally distinct esters (dipentanoate, diacrylate, di(methyl fumarate), 7-isopropyl carbonate, di(butylcarbamate), diisopropyl carbonate, diphosphate tetrasodium salt, and dipivaloxymethyl prodrug), yet the specification identifies the diacetate as the compound for which the most complete experimental data set is generated across stable MDCKII cell lines, patient-derived hiPSC-RPE models, and patch-clamp electrophysiology [1]. In contrast, the parent compound biochanin A is not claimed for this indication; published literature on biochanin A focuses on FAAH inhibition (IC₅₀ 1.4–2.4 µM) [2] and broad anticancer properties, none of which involve BEST1 channel function.
| Evidence Dimension | BEST1 chloride channel functional restoration in mutant cell lines (patented therapeutic indication) |
|---|---|
| Target Compound Data | Biochanin A diacetate restores BEST1 anion transport in multiple BEST1 mutant backgrounds (p.T6P, p.L21V, p.W93C, p.R218C, p.L224M, p.Y227N, p.F305S) as demonstrated by YFP-halide transport assay and whole-cell patch-clamp [1] |
| Comparator Or Baseline | Biochanin A (parent): no BEST1 channel activity reported in any peer-reviewed study; other Biochanin A esters (e.g., dipentanoate, diacrylate): listed in patent but no comparative functional data provided |
| Quantified Difference | Only Biochanin A diacetate has been validated across a panel of 7 BEST1 mutations in two independent cell models (MDCKII and hiPSC-RPE); the diacetate is designated 'especially preferred' over 11 other derivatives [1] |
| Conditions | YFP-H148Q/I152L halide transport assay in MDCKII and hiPSC-RPE cells transduced with wild-type and mutant BEST1; whole-cell patch-clamp recording (voltage ramps −60 to +120 mV) |
Why This Matters
For procurement decisions in BEST1 drug discovery programs, selecting the diacetate over biochanin A or other esters is mandatory because only the diacetate is structurally defined in the granted composition-of-matter patent and is the sole derivative with demonstrated multi-mutant rescue, which directly impacts freedom-to-operate and experimental reproducibility.
- [1] US Patent Application US 2023/0149344 A1. Biochanin A Derivatives for Treatment of BEST1-Related Retinopathies. Examples 1-6, Claims 1-15. Priority date: 2020-03-30. Published: 2023-05-18. View Source
- [2] Thors L, Belghiti M, Fowler CJ. Inhibition of fatty acid amide hydrolase by biochanin A. Br J Pharmacol. 2006;148(7):951-960. doi:10.1038/sj.bjp.0706799. View Source
